molecular formula C22H24N4O3 B2519762 N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004389-99-4

N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2519762
CAS No.: 1004389-99-4
M. Wt: 392.459
InChI Key: KDSZFXPNCIBMNQ-UHFFFAOYSA-N
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Description

The compound N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a carboxamide group at position 3, a 4-methoxy substituent, a 6-oxo group, and a 1-phenyl group on the pyridazine ring. The N-substituent on the carboxamide is a 4-(diethylamino)phenyl group, which introduces strong electron-donating and lipophilic properties.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-25(5-2)17-13-11-16(12-14-17)23-22(28)21-19(29-3)15-20(27)26(24-21)18-9-7-6-8-10-18/h6-15H,4-5H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSZFXPNCIBMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O3C_{22}H_{24}N_{4}O_{3} and its CAS number is 1004389-99-4. The compound features a dihydropyridazine core, which is known for various biological activities.

1. Antitumor Activity

Research has indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth.

Case Study:
A study evaluated the cytotoxic effects of related dihydropyridazine compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated that these compounds could induce apoptosis and enhance the cytotoxic effects of standard chemotherapeutic agents like doxorubicin, suggesting potential for combination therapies .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation in various models, indicating that N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo could possess similar effects.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceModel UsedKey Findings
Umesha et al. Rat modelReduced levels of pro-inflammatory cytokines
Research Group In vitro assaysSignificant inhibition of COX enzymes

3. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Similar pyrazole derivatives have been reported to exhibit effective antibacterial and antifungal properties.

Research Findings:
In vitro studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo. Modifications to the dihydropyridazine ring or substituents on the phenyl groups can enhance potency or selectivity.

Key Observations:

  • Substituent Variation: Altering the electronic properties of the diethylamino group can significantly affect the compound's interaction with biological targets.
  • Ring Modifications: Changes to the methoxy or carbonyl groups can influence both solubility and bioavailability, impacting overall efficacy.

Comparison with Similar Compounds

Table 1: Structural and Calculated Properties of Pyridazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (A) C21H24N4O3* 380.44* 1-Phenyl, 4-methoxy, N-(4-diethylaminophenyl)
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (B) C13H13N3O3 265.26 1-Methyl, 4-methoxy, N-(4-methoxyphenyl)
4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (C) C13H12N4O4 288.26 4-Hydroxy, N-(methoxyiminomethyl), 1-phenyl

*Calculated values based on structural analysis.

Substituent Effects and Electronic Properties

4-Methoxy Group: Electron-donating via resonance, stabilizing the pyridazine ring’s electronic structure. N-(4-Diethylaminophenyl): Strong electron donation from the tertiary amine enhances resonance effects, increasing lipophilicity and possibly improving membrane permeability .

N-(4-Methoxyphenyl): Moderate electron donation and polarity balance between hydrophilic (methoxy) and hydrophobic (phenyl) regions.

Compound C : 4-Hydroxy Group: Acts as a hydrogen-bond donor, increasing aqueous solubility and polarity. N-(Methoxyiminomethyl): Exhibits tautomerism (imine-enamine equilibrium), which may influence reactivity and binding modes.

Solubility and Physicochemical Behavior

  • Compound A: The diethylamino group enhances solubility in organic solvents (e.g., DMSO) but reduces aqueous solubility due to increased hydrophobicity.
  • Compound B : Moderate aqueous solubility due to the polar methoxy group, balanced by the hydrophobic phenyl ring.
  • Compound C : Highest aqueous solubility among the three due to the hydroxy group’s hydrogen-bonding capacity .

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